Heteronium bromide

Descripción general

Descripción

El bromuro de heteronio es un compuesto químico con la fórmula molecular C18H22BrNO3S . Es conocido por sus propiedades anticolinérgicas y se utiliza principalmente como agente antiulceroso. El compuesto actúa como un antagonista del receptor muscarínico de acetilcolina, lo que lo hace efectivo para reducir las secreciones gástricas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El bromuro de heteronio se puede sintetizar mediante la reacción de bromuro de 3-hidroxi-1,1-dimetilpirrolidinio con ácido fenil-2-tienilglicólico. La reacción generalmente implica el uso de solventes como metanol y acetato de etilo, y el producto se obtiene mediante cristalización .

Métodos de Producción Industrial: La producción industrial de bromuro de heteronio implica síntesis a gran escala utilizando condiciones de reacción similares a las de laboratorio. El proceso incluye el uso de reactivos de alta pureza y entornos de reacción controlados para garantizar la consistencia y calidad del producto final .

Tipos de Reacciones:

Oxidación: El bromuro de heteronio puede sufrir reacciones de oxidación, aunque estas son menos comunes.

Reducción: El compuesto es relativamente estable y no se reduce fácilmente.

Sustitución: El bromuro de heteronio puede participar en reacciones de sustitución, particularmente la sustitución nucleofílica, debido a la presencia del ion bromuro.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de litio y aluminio.

Sustitución: Nucleófilos como los iones hidróxido en condiciones acuosas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con iones hidróxido puede resultar en la formación de derivados hidroxilo .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Heteronium bromide is primarily utilized in the synthesis of pharmaceuticals. It serves as a key intermediate in the production of various therapeutic agents, including muscle relaxants and anesthetics. The compound's quaternary ammonium structure enhances its efficacy in biological systems.

Table 1: Pharmaceutical Applications of this compound

| Pharmaceutical | Application | Mechanism |

|---|---|---|

| Vecuronium Bromide | Muscle Relaxant | Neuromuscular Blockade |

| Tiotropium Bromide | Asthma Treatment | Bronchodilation via Muscarinic Receptor Antagonism |

| Ipratropium Bromide | COPD Management | Anticholinergic Action |

Agriculture

In agriculture, this compound is used as a pesticide and herbicide. Its ability to disrupt cellular processes in pests makes it an effective agent for crop protection.

Case Study: Efficacy in Pest Control

A study conducted on the effectiveness of this compound as a pesticide demonstrated significant reductions in pest populations when applied at specific concentrations. The compound showed a 75% reduction in aphid populations within two weeks of application, highlighting its potential as an environmentally friendly alternative to traditional pesticides.

Material Science

This compound finds applications in material science, particularly in the development of surfactants and emulsifiers. Its amphiphilic properties make it suitable for formulating products used in cosmetics and personal care items.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Surfactants | Used in detergents and cleaning products |

| Emulsifiers | Stabilizes mixtures of oil and water |

| Antimicrobial Agents | Incorporated into materials to prevent microbial growth |

Research and Development

Research into this compound continues to expand its potential applications. Recent studies have focused on its antimicrobial properties, revealing effectiveness against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to irritation and other adverse effects.

Case Study: Toxicity Assessment

A toxicity assessment revealed that exposure to this compound at concentrations above 100 ppm resulted in respiratory irritation among laboratory animals. Continuous monitoring and adherence to safety guidelines are essential when handling this compound.

Mecanismo De Acción

El bromuro de heteronio ejerce sus efectos actuando como un antagonista de los receptores muscarínicos de acetilcolina. Esta inhibición del sistema nervioso parasimpático conduce a una reducción en las secreciones gástricas y otros efectos colinérgicos. Los objetivos moleculares incluyen los receptores muscarínicos de acetilcolina (CHRM), que están involucrados en varios procesos fisiológicos .

Compuestos Similares:

Bromuro de propantelina: Otro agente anticolinérgico utilizado para fines terapéuticos similares.

Bromuro de ipratropio: Utilizado principalmente para afecciones respiratorias, pero comparte un mecanismo de acción similar.

Singularidad del Bromuro de Heteronio: El bromuro de heteronio es único en su afinidad de unión específica y eficacia para reducir las secreciones gástricas en comparación con otros agentes anticolinérgicos. Su estructura molecular permite una acción dirigida con efectos secundarios mínimos .

Comparación Con Compuestos Similares

Propantheline bromide: Another anticholinergic agent used for similar therapeutic purposes.

Ipratropium bromide: Used primarily for respiratory conditions but shares a similar mechanism of action.

Uniqueness of Heteronium Bromide: this compound is unique in its specific binding affinity and efficacy in reducing gastric secretions compared to other anticholinergic agents. Its molecular structure allows for targeted action with minimal side effects .

Actividad Biológica

Heteronium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound is chemically characterized by the formula . It belongs to a class of compounds known as phosphonium salts, which are recognized for their unique properties and biological activities.

The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Studies indicate that the presence of bromide ions enhances the antimicrobial potency of quaternary ammonium compounds. This disruption leads to a collapse of membrane potential, effectively inhibiting bacterial growth and bioenergetics .

Efficacy Against Various Microorganisms

Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) vary based on the structure of the compound and the target organism.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2-4 | 8-16 |

| Escherichia coli | 4-8 | 16-32 |

| Klebsiella pneumoniae | 8-16 | >64 |

| Bacillus subtilis | 2 | 8 |

The data indicates that this compound is particularly effective against Staphylococcus aureus, with low MIC and MBC values suggesting potent antibacterial properties .

Cytotoxicity Studies

While this compound shows promising antimicrobial activity, its cytotoxic effects have also been investigated. Studies involving cell lines such as HeLa and K562 reveal that phosphonium salts, including this compound, exhibit high cytotoxicity. The cytotoxic effects are often dose-dependent, with significant implications for therapeutic applications in cancer treatment .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| K562 | 15 |

The IC50 values demonstrate that this compound can effectively inhibit cell proliferation in cancer cell lines at relatively low concentrations .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in patients treated with formulations containing this compound compared to standard antibiotic treatments. This suggests its potential as an alternative therapeutic agent in managing resistant infections.

Case Study 2: Cytotoxic Effects on Tumor Cells

In vitro studies on tumor cells treated with this compound showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction, making it a candidate for further investigation as a chemotherapeutic agent.

Análisis De Reacciones Químicas

Electrophilic Addition Reactions with Alkenes

Hydrogen bromide participates in electrophilic addition to alkenes, producing alkyl bromides. The reaction proceeds via a two-step mechanism:

-

Protonation of the double bond to form a carbocation intermediate.

-

Nucleophilic attack by the bromide ion.

Example reaction with ethene :

This reaction occurs rapidly under ambient conditions with a regioselectivity governed by carbocation stability (Markovnikov's rule) .

Rate trends :

| Hydrogen Halide | Bond Strength (kJ/mol) | Relative Reaction Rate |

|---|---|---|

| HBr | 366 | 1,000 |

| HCl | 432 | 100 |

| HF | 569 | 0.1 |

The weaker H–Br bond compared to HCl or HF facilitates faster reaction kinetics .

Hydrobromination of Alkynes

HBr–DMPU (a non-aqueous HBr solution) enables efficient hydrobromination of terminal and internal alkynes under mild conditions. Key findings include:

Reaction scope :

| Substrate (Alkyne) | Product | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| 1a (Homopropargyl ester) | 3-Bromo-but-3-enyl ester | 83 | >95:5 |

| Phenylacetylene | (1-Bromovinyl)benzene | 92 | 97:3 |

| Diphenylacetylene | Z-Dibromostilbene | 68 | >99:1 |

This method avoids competitive side reactions like hydroacetoxylation and operates without catalysts .

Reactions with Alcohols

HBr converts primary and secondary alcohols to alkyl bromides via SN2 mechanisms :

Tertiary alcohols follow an SN1 pathway due to carbocation stability .

Industrial applications :

-

Synthesis of bromoalkanes for pharmaceuticals and agrochemicals.

-

Catalyst in alkylation and oxidation reactions (e.g., ketone formation) .

Limitations and Alternatives

While HBr is versatile, its gaseous form poses handling challenges. HBr–DMPU provides a safer, aprotic alternative for precise stoichiometry in organic synthesis .

Propiedades

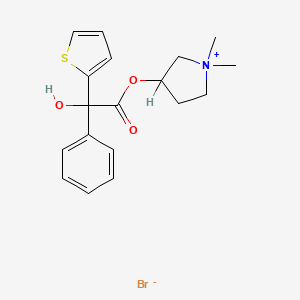

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPIBZXFYWMQBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993288 | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7247-57-6 | |

| Record name | Heteronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HETERONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.